molecular formula C15H18N2O2 B2628402 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone CAS No. 866144-73-2

2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2628402
CAS No.: 866144-73-2
M. Wt: 258.321
InChI Key: DQQLDHXOCQTQKF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core substituted at positions 2, 5, and 5. The structural features include:

  • Position 5: A 2-hydroxyethyl chain, enhancing solubility and enabling hydrogen bonding.
  • Position 6: A methyl group, influencing steric and electronic properties.

This compound is of interest in medicinal and materials chemistry due to the pyrimidinone scaffold’s versatility in biological interactions and polymer applications .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-11-4-6-12(7-5-11)14-16-10(2)13(8-9-18)15(19)17-14/h4-7,18H,3,8-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLDHXOCQTQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: This step often involves Friedel-Crafts alkylation, where an ethyl group is introduced to a phenyl ring, followed by its attachment to the pyrimidinone core.

    Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where a hydroxyethyl group is introduced using reagents like ethylene oxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the ethylphenyl and methyl groups can enhance lipophilicity, facilitating membrane penetration. The pyrimidinone core can participate in various biochemical pathways, modulating enzyme activity and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Comparisons

The table below compares structural features, physicochemical properties, and reported activities of 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone with analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Reported Properties/Activities Reference
This compound 2: 4-Ethylphenyl; 5: 2-hydroxyethyl; 6: Methyl Hydroxyethyl, methyl, ethylphenyl Potential polymer applications
2,3-Dihydro-5-(2-hydroxyethyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone 2: Thioxo; 5: 2-hydroxyethyl; 6: Phenyl Thioxo, hydroxyethyl Enhanced nucleophilicity due to thione
5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one 5: Hydroxynaphthyl; 2: Sulfanylidene; 6: Phenyl Sulfanylidene, hydroxynaphthyl SIRT2 inhibition, anticancer potential
4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-2(1H)-pyrimidinone 4: Ethoxy-methoxyphenyl; 5: Nitro; 6: Methyl Nitro, dihydro structure Electron-withdrawing nitro group
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 3: Methoxyphenyl; 5: Ethyl; 6: Hydroxy; 2: Sulfanyl Sulfanyl, hydroxy, methoxyphenyl Antimicrobial activity (hypothesized)

Key Differences and Implications

Nitro groups (e.g., ) introduce strong electron-withdrawing effects, stabilizing negative charges and influencing redox properties.

Biological Activity :

  • The hydroxynaphthyl substituent in enhances binding to enzymes like SIRT2 due to aromatic stacking, whereas the target compound’s 4-ethylphenyl group may favor hydrophobic interactions.
  • Hydroxyethyl chains (common in ) improve aqueous solubility, critical for pharmacokinetics.

Applications: The target compound’s urea-linked derivative (Upy-NCO in ) is used in self-healing polymers, demonstrating the pyrimidinone scaffold’s utility in materials science. Thieno[2,3-d]pyrimidine hybrids (e.g., ) exhibit fluorescence and antimicrobial activities, highlighting substituent-dependent diversification.

Biological Activity

2-(4-Ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, including enzyme inhibition and potential therapeutic applications in treating specific diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H17N3O2
  • Molecular Weight: 249.29 g/mol

This compound features a pyrimidine ring substituted with an ethylphenyl group and a hydroxyethyl group, which may influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds often exhibit significant enzyme inhibition properties. In particular, studies have shown that similar compounds can inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have been implicated in cancer progression .

Table 1: Inhibition Data of Pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Selectivity
BAY-069BCAT1/20.5High
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on further studies.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored extensively. For instance, compounds that share structural similarities with this compound have shown promise in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the modulation of metabolic pathways critical for cancer cell survival.

Case Study 1: In Vitro Analysis

In a recent study, a series of pyrimidine derivatives were screened for their cytotoxic effects on human cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring could enhance cytotoxicity significantly. The compound under consideration was noted to exhibit moderate activity against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways through which similar compounds exert their biological effects. It was found that these compounds could induce apoptosis in cancer cells via the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate. Preliminary data suggest that the compound has favorable absorption characteristics, although more comprehensive studies are required to establish its bioavailability and metabolic stability.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
MetabolismHepatic
Elimination Half-LifeTBD

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